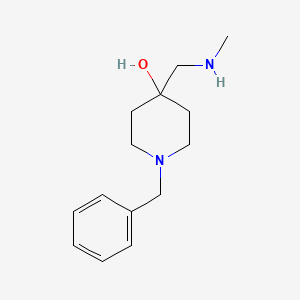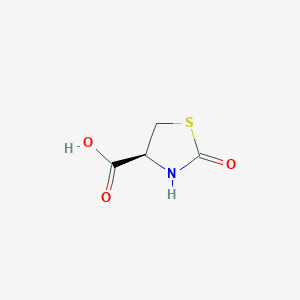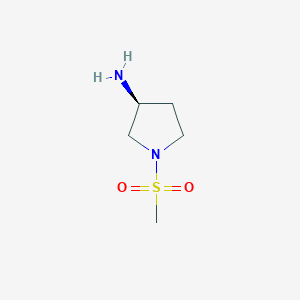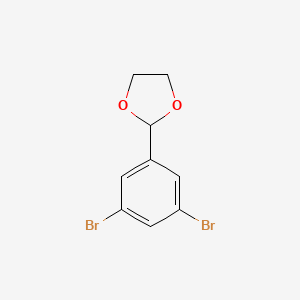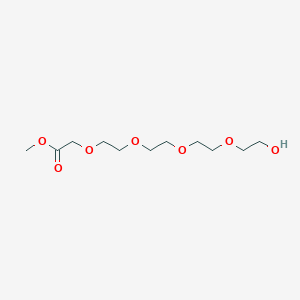
Hydroxy-PEG4-CH2CO2Me
Descripción general
Descripción
Hydroxy-PEG4-CH2CO2Me is a PEG linker containing a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
This compound is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C11H22O7 . The IUPAC name is methyl 2- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate . The InChI is InChI=1S/C11H22O7/c1-14-11 (13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical and Chemical Properties Analysis
The molecular weight of this compound is 266.29 g/mol . The boiling point is 360.7±32.0°C at 760 mmHg . The density is 1.1±0.1 g/cm3 .Aplicaciones Científicas De Investigación
PEGylation in Biomedicine
Peptide and Protein Modification : PEGylation, the covalent attachment of PEG, is essential for modifying peptides and proteins. This process enhances biological macromolecules' stability, reduces immunogenicity, and improves pharmacokinetics. It achieves this by shielding antigenic sites, altering biodistribution, and preventing proteolytic degradation (Roberts, Bentley, & Harris, 2002).
Hydrogel-Based Biomaterials : PEG derivatives are integral in designing hydrogel-based implants and tissue scaffolds, significantly used in regenerative medicine. Their hydrolysis-resistant properties make them suitable for long-term biomedical applications, such as vitreous, cartilage, and nucleus pulposus replacement (Tong, Lai, Guo, & Huang, 2011).
Environmental Absorption Applications : PEG solutions are effective mediums for absorbing environmental contaminants like SO2, owing to their ability to form intermolecular hydrogen bonds. This property is beneficial for environmental clean-up and pollution control applications (He, Liu, Zhang, & Zhang, 2014).
Biotechnology and Pharmaceutical Applications
Drug Delivery Systems : PEG derivatives play a crucial role in creating drug delivery systems. Their hydrophilic properties enhance the bioavailability and stability of therapeutic agents while minimizing immunogenic responses. This application is especially relevant in antibody pharmacokinetics and targeting (Chen, Constantinou, & Deonarain, 2011).
Enzyme Immobilization for Biosensors : The use of PEG derivatives in enzyme immobilization for microelectrode biosensors is another critical application. This technology has enabled the development of sensitive, stable, and cost-effective biosensors for in vivo monitoring of biological processes (Vasylieva, Barnych, Meiller, Maucler, Pollegioni, Lin, Barbier, & Marinesco, 2011).
Biomedical Polymer Synthesis : PEG derivatives are used in synthesizing various biocompatible polymers, enhancing their functionality for medical and biological applications. This includes the creation of hydrophilic polymers with improved pharmacological performance and the ability to bind biological molecules (Jo, Engel, & Mikos, 2000).
Environmental and Analytical Chemistry
Water Solubility and Environmental Interactions : PEG derivatives are crucial in environmental chemistry, particularly in water solubility studies and interactions with other substances. Their unique properties make them ideal for applications in food packaging and environmental monitoring (Illiger, Fadnis, Demappa, Jayaraju, & Keshavayya, 2008).
Analysis of Environmental Contaminants : PEG derivatives are utilized in the detection and analysis of contaminants in environmental waters. Their unique chemical properties enable the efficient isolation and characterization of these contaminants, contributing to environmental protection and safety (Crescenzi, Di Corcia, Marcomini, & Samperi, 1997).
Material Science and Engineering : The role of PEG derivatives extends to material science, particularly in influencing the growth mode and morphology of crystals in materials like magnesium hydroxide. This property is critical in optimizing the economic performance of electrolytic reactions (Cui, Di, Peng, Wang, & Feng, 2022).
Mecanismo De Acción
Target of Action
Hydroxy-PEG4-methyl acetate, also known as Hydroxy-PEG4-CH2CO2Me, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction results in the selective degradation of target proteins .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, Hydroxy-PEG4-methyl acetate can selectively degrade target proteins .
Pharmacokinetics
The compound is known to be soluble , which could potentially impact its bioavailability.
Result of Action
The result of the action of Hydroxy-PEG4-methyl acetate is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action, efficacy, and stability of Hydroxy-PEG4-methyl acetate can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Hydroxy-PEG4-methyl acetate plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. Specifically, Hydroxy-PEG4-methyl acetate connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest . This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell.
Cellular Effects
Hydroxy-PEG4-methyl acetate influences various cellular processes by mediating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of target proteins. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, Hydroxy-PEG4-methyl acetate may impact cellular functions such as cell cycle regulation and DNA repair by modulating the stability of key regulatory proteins.
Molecular Mechanism
The molecular mechanism of Hydroxy-PEG4-methyl acetate involves its role as a linker in PROTACs. This compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell. This process can inhibit or activate specific cellular pathways depending on the function of the degraded protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxy-PEG4-methyl acetate can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that Hydroxy-PEG4-methyl acetate can maintain its effectiveness in degrading target proteins for several months when stored properly. Degradation products may accumulate over time, potentially affecting its activity and specificity.
Dosage Effects in Animal Models
The effects of Hydroxy-PEG4-methyl acetate vary with different dosages in animal models. At lower doses, this compound can effectively degrade target proteins without causing significant toxicity . Higher doses may lead to adverse effects such as off-target protein degradation and toxicity. Studies have shown that there is a threshold dose above which the compound’s efficacy plateaus and toxicity increases. Careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Hydroxy-PEG4-methyl acetate is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes to facilitate the ubiquitination and degradation of target proteins This compound may also affect metabolic flux and metabolite levels by regulating the stability of enzymes and other proteins involved in metabolic processes
Transport and Distribution
Within cells and tissues, Hydroxy-PEG4-methyl acetate is transported and distributed through interactions with various transporters and binding proteins. This compound can localize to specific cellular compartments, where it exerts its effects on target proteins . The distribution of Hydroxy-PEG4-methyl acetate may be influenced by factors such as cell type, tissue architecture, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
Hydroxy-PEG4-methyl acetate exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of Hydroxy-PEG4-methyl acetate to the cytoplasm or nucleus can determine its ability to degrade cytoplasmic or nuclear proteins, respectively. The subcellular localization of this compound is an important factor in its overall efficacy and specificity.
Propiedades
IUPAC Name |
methyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNALYRJLYKSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234743 | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-64-1 | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77303-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


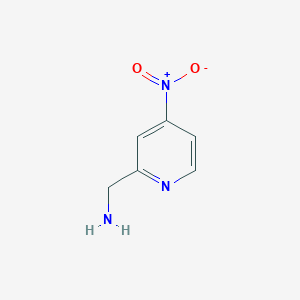
![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)
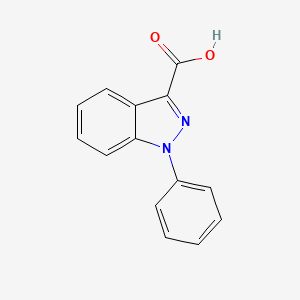

![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)

